molecular formula C17H24F2N2O4S B7014457 N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide

Cat. No.: B7014457
M. Wt: 390.4 g/mol
InChI Key: PPEBQZMCXKJYTD-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with difluoro and hydroxyl groups, a phenyl ring with a tert-butylsulfonylmethyl group, and a carboxamide functional group.

Properties

IUPAC Name

N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O4S/c1-16(2,3)26(24,25)10-12-4-6-13(7-5-12)20-15(23)21-9-8-14(22)17(18,19)11-21/h4-7,14,22H,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEBQZMCXKJYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=CC=C(C=C1)NC(=O)N2CCC(C(C2)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the piperidine ring with the desired substitutions, followed by the introduction of the phenyl ring with the tert-butylsulfonylmethyl group. The final step involves the formation of the carboxamide group.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and difluoroacetaldehyde under acidic conditions.

    Introduction of the Phenyl Ring: The phenyl ring with the tert-butylsulfonylmethyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenyl halide with a tert-butylsulfonylmethyl nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its piperidine core.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoro and hydroxyl groups can enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfonylmethyl)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
  • N-(4-tert-butylphenyl)-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
  • N-(4-tert-butylsulfonylmethyl)phenyl-4-hydroxypiperidine-1-carboxamide

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoro and tert-butylsulfonylmethyl groups enhances its reactivity and potential for diverse applications.

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